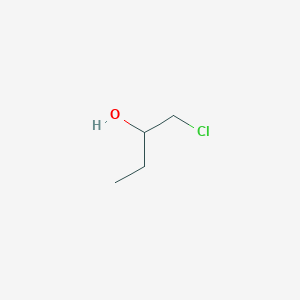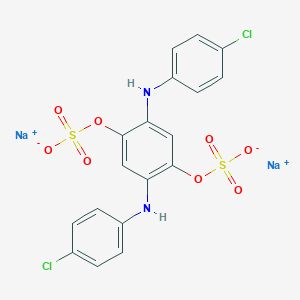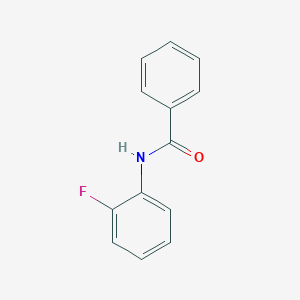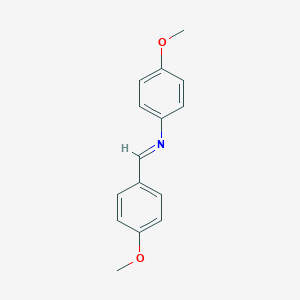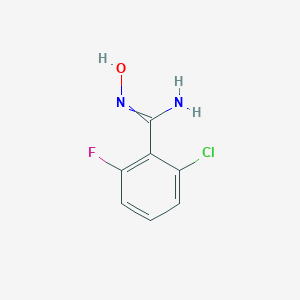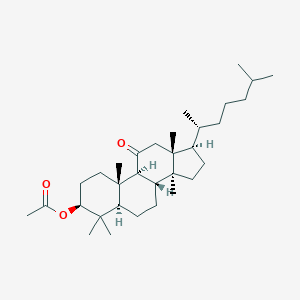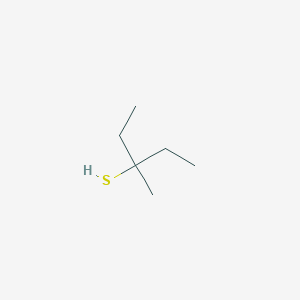
3-Methylpentane-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpentane-3-thiol, also known as 3M3SH, is a sulfur-containing organic compound that is commonly found in foods such as garlic, onions, and cheese. It is also present in certain beverages, including beer and wine. This compound has been the subject of scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-Methylpentane-3-thiol is not fully understood, but it is believed to involve the interaction of the sulfur atom with other molecules in the body. It has been suggested that 3-Methylpentane-3-thiol may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also have antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Methylpentane-3-thiol can have various biochemical and physiological effects on the body. In animal studies, it has been shown to lower blood pressure and reduce inflammation. It has also been found to have a positive effect on liver function and may help to prevent liver damage. Additionally, 3-Methylpentane-3-thiol has been shown to have a role in the regulation of glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methylpentane-3-thiol in lab experiments is its strong, distinctive odor, which makes it easy to detect and measure. It is also relatively inexpensive and readily available. However, one limitation is that it can be difficult to work with due to its strong odor and potential toxicity. Care must be taken to ensure proper handling and disposal.
Orientations Futures
There are several potential future directions for research on 3-Methylpentane-3-thiol. One area of interest is its potential use as a natural food preservative. Studies have shown that it has antimicrobial properties that may be effective in preventing the growth of harmful bacteria in food. Another area of interest is its potential use as a therapeutic agent for various conditions, including hypertension, diabetes, and liver disease. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 3-Methylpentane-3-thiol can be achieved through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 3-methylpentan-1-ol with hydrogen sulfide gas in the presence of a catalyst. Microbial fermentation, on the other hand, involves the use of specific bacteria or fungi to produce the compound.
Applications De Recherche Scientifique
3-Methylpentane-3-thiol has been studied for its potential applications in various scientific fields, including food science, medicine, and environmental science. In food science, it is used as a flavoring agent due to its strong, pungent odor. In medicine, it has been investigated for its potential antimicrobial and antioxidant properties. In environmental science, it has been studied for its role in the formation of volatile organic compounds (VOCs) in the atmosphere.
Propriétés
Numéro CAS |
1639-03-8 |
|---|---|
Nom du produit |
3-Methylpentane-3-thiol |
Formule moléculaire |
C6H14S |
Poids moléculaire |
118.24 g/mol |
Nom IUPAC |
3-methylpentane-3-thiol |
InChI |
InChI=1S/C6H14S/c1-4-6(3,7)5-2/h7H,4-5H2,1-3H3 |
Clé InChI |
AJWVDGABWLKIGT-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)S |
SMILES canonique |
CCC(C)(CC)S |
Autres numéros CAS |
1639-03-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



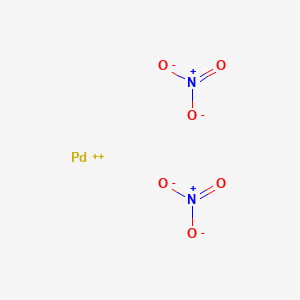
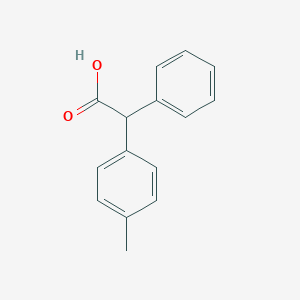
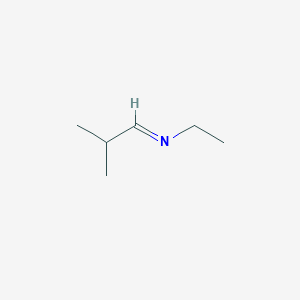
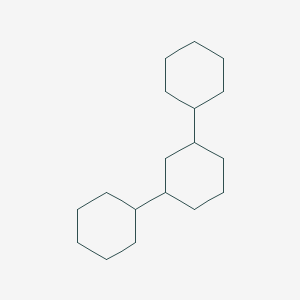
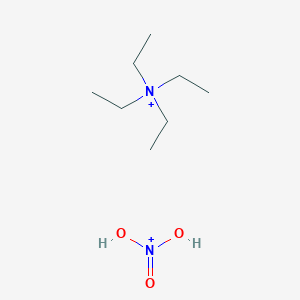
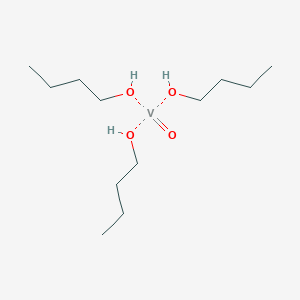
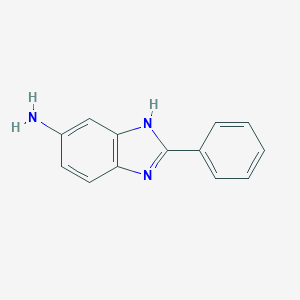
![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)
